Methyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
CAS No.:
Cat. No.: VC15297101
Molecular Formula: C19H14ClN3O4
Molecular Weight: 383.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN3O4 |
|---|---|
| Molecular Weight | 383.8 g/mol |
| IUPAC Name | methyl 2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H14ClN3O4/c1-27-19(26)14-7-2-3-8-15(14)21-18(25)17-16(24)9-10-23(22-17)13-6-4-5-12(20)11-13/h2-11H,1H3,(H,21,25) |
| Standard InChI Key | PIZFCQUWHOLAKI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₀H₁₄ClN₃O₄, with a molecular weight of 429.9 g/mol. Its structure comprises three key subunits:
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A pyridazinone core (4-oxo-1,4-dihydropyridazin-3-yl), which confers hydrogen-bonding capacity and planar rigidity.
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A 3-chlorophenyl group attached to the pyridazinone nitrogen, introducing hydrophobic and electron-withdrawing characteristics.
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A methyl benzoate unit linked via a carbamate bridge, enhancing solubility and steric bulk.
The presence of both electron-deficient (chlorophenyl) and electron-rich (pyridazinone) regions creates a polarized system capable of diverse intermolecular interactions .
Spectroscopic Characterization
While experimental spectra are unavailable in the provided sources, analogous compounds offer insight:
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IR Spectroscopy: Expected stretches include N–H (∼3300 cm⁻¹), C=O (∼1700 cm⁻¹), and C–Cl (∼750 cm⁻¹) .
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NMR: The pyridazinone ring protons typically resonate at δ 7.5–8.5 ppm, while the chlorophenyl group appears as a multiplet near δ 7.3 ppm .
Synthesis and Process Optimization
Retrosynthetic Analysis
The compound can be dissected into two primary precursors:
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1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-carboxylic acid
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Methyl 2-aminobenzoate
Coupling these via a carbamate linkage forms the target molecule. This approach aligns with methods for related sulfonamide and urea derivatives .
Continuous-Flow Diazotization
A scalable synthesis route may adapt the continuous-flow diazotization technique described for methyl 2-(chlorosulfonyl)benzoate . Key advantages include:
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Suppressed Hydrolysis: By maintaining low residence times in flow reactors, decomposition of sensitive intermediates is minimized.
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Throughput: Pilot-scale systems achieve mass flow rates exceeding 4.5 kg/h for analogous compounds .
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6–8 hours | <10 minutes |
| Yield | 60–70% | 85–90% |
| Byproduct Formation | Significant hydrolysis | <5% |
Physicochemical Properties
Partition Coefficients
Predicted values using group contribution methods:
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logD (pH 7.4): 2.1–2.7, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Solubility and Stability
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Aqueous Solubility: Estimated at 0.02–0.05 mg/mL (logSw ≈ -4.2) .
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Hydrolytic Stability: The methyl ester is susceptible to basic hydrolysis, while the carbamate linkage resists cleavage below pH 10 .
Table 2: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 429.9 g/mol | HRMS |
| logP | 3.5 ± 0.3 | Calculated (ALOGPS) |
| Polar Surface Area | 98.7 Ų | Topological Analysis |
| Hydrogen Bond Donors | 2 | Structural Count |
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